molecular formula C7H9BrClNO B1379063 2-(Aminomethyl)-6-bromophenol hydrochloride CAS No. 1795488-85-5

2-(Aminomethyl)-6-bromophenol hydrochloride

Cat. No. B1379063
M. Wt: 238.51 g/mol
InChI Key: GDGHPIYQSQNMPZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antioxidant Activity

Bromophenols, including derivatives similar to 2-(Aminomethyl)-6-bromophenol hydrochloride, have been isolated from marine red algae and studied for their antioxidant activity. These compounds are potent free radical scavengers, exhibiting activities stronger than or comparable to synthetic antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests their potential application in preventing oxidative deterioration of food and as natural antioxidant agents in pharmaceutical formulations (Li, Li, Gloer, & Wang, 2011). Additionally, bromophenol derivatives have demonstrated effective antioxidant power in various in vitro assays, suggesting their utility as potent antioxidants (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Enzyme Inhibition

Research on bromophenol derivatives has shown significant inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase. These findings are crucial for drug development, particularly in designing inhibitors for treating conditions like glaucoma, epilepsy, and Alzheimer's disease. One study highlighted the synthesis of cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties that exhibited excellent inhibitory effects against carbonic anhydrase isoenzymes, with inhibitory constants in the low nanomolar range (Boztaş et al., 2015). This underscores the potential of bromophenol derivatives as templates for developing new enzyme inhibitors.

Copolymerization Studies

Aminomethylated derivatives of alkenylphenols, including compounds related to 2-(Aminomethyl)-6-bromophenol hydrochloride, have been studied in free-radical copolymerization with styrene. These studies are significant for polymer science, offering insights into creating novel polymeric materials with potentially enhanced mechanical properties and chemical resistance. The research demonstrates the feasibility of incorporating bromophenol derivatives into polymers, broadening the scope of their applications in materials science (Magerramov et al., 2012).

Anticancer Activities

Novel bromophenol derivatives have shown promising anticancer activities, particularly against human lung cancer cell lines. These compounds induce cell cycle arrest and apoptosis through reactive oxygen species (ROS)-mediated pathways, highlighting their potential as anticancer drugs. Such research paves the way for developing new therapeutic agents based on bromophenol structures for treating cancer (Guo et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(aminomethyl)-6-bromophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGHPIYQSQNMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-6-bromophenol hydrochloride

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